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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-fluorobenzene

Cat. No.: B029555 Get Quote

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-fluorobenzene: Structure, Reactivity, and

Applications

Abstract
1-(2-Bromoethyl)-4-fluorobenzene is a key fluorinated building block in organic synthesis,

prized for its dual functionality.[1] The presence of a reactive bromoethyl group and an

electronically modified fluorophenyl ring makes it an important intermediate in the development

of complex molecules, particularly within the pharmaceutical and material science sectors.[1]

This document provides a comprehensive overview of its structure, physical and chemical

properties, reactivity, synthesis, and applications, with a focus on its utility for researchers and

professionals in drug development.

Molecular Structure and Properties
1-(2-Bromoethyl)-4-fluorobenzene, with the CAS number 332-42-3, is an aromatic organic

compound.[1][2] Its structure consists of a benzene ring substituted with a fluorine atom at the

para-position (position 4) and a 2-bromoethyl group at position 1.[3] This unique arrangement

of a stable fluoroaromatic core and a reactive alkyl halide side chain is central to its synthetic

utility.
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The IUPAC name for this compound is 1-(2-bromoethyl)-4-fluorobenzene. It is also known by

several synonyms, including 4-Fluorophenethyl bromide and 1-Bromo-2-(4-

fluorophenyl)ethane.[3][4]

Molecular Formula: C₈H₈BrF[2]

Molecular Weight: 203.05 g/mol [2][5]

Physicochemical Properties
The physical and chemical properties of 1-(2-Bromoethyl)-4-fluorobenzene are summarized

in the table below. It is typically a clear, colorless to light yellow liquid or a low-melting solid.[6]

[7]

Property Value Reference

CAS Number 332-42-3 [2]

Boiling Point 100-104 °C at 15 mm Hg [2][6][8]

Density 1.4498 g/mL at 25 °C [2][6][8]

Refractive Index (n20/D) 1.534 [2][6][8]

Flash Point 200 °F (93.3 °C) [6][7]

Storage Temperature
Room Temperature, Sealed in

dry conditions
[6][7]

Spectroscopic Data
The structure of 1-(2-Bromoethyl)-4-fluorobenzene can be confirmed using spectroscopic

methods. The ¹H-NMR data is particularly informative for identifying the protons on the ethyl

chain and the aromatic ring.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J)

7.15-7.18 m 2H
Ar-H (ortho to -

CH₂CH₂Br)

6.98-7.03 m 2H Ar-H (ortho to -F)

3.54 t 2H -CH₂Br 8 Hz

3.14 t 2H -CH₂CH₂Br 8 Hz

Solvent: CDCl₃,

Frequency: 400

MHz[6]

Reactivity and Chemical Profile
The reactivity of 1-(2-Bromoethyl)-4-fluorobenzene is governed by its two distinct functional

components: the bromoethyl side chain and the fluorinated aromatic ring. This dual nature

allows for selective and stepwise chemical transformations.

Reactivity of the Bromoethyl Group
The primary reactive site of the molecule is the bromoethyl group.[1] The carbon atom attached

to the bromine is electrophilic, making it highly susceptible to nucleophilic substitution

reactions. Bromine is an excellent leaving group, facilitating the displacement by a wide range

of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or

carbon-carbon bonds. This reactivity is fundamental to its role as a building block for extending

molecular frameworks.

Reactivity of the Fluorophenyl Group
The fluorine atom significantly influences the reactivity of the benzene ring.[9]

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-

withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic

aromatic substitution (EAS) compared to benzene.[9]
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Resonance Effect: Conversely, fluorine can donate electron density to the ring via resonance

(+R effect). This effect directs incoming electrophiles to the ortho and para positions.[10]

Since the para position is already occupied, EAS reactions on this molecule would primarily

yield ortho-substituted products.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of fluorine

can activate the ring for SNAr reactions, although this is less common compared to rings

with stronger activating groups like nitro groups.

The interplay between the leaving group ability of bromine on the side chain and the electronic

effects of fluorine on the ring allows chemists to construct complex molecules with high

precision.[1][9]

Synthesis and Experimental Protocols
1-(2-Bromoethyl)-4-fluorobenzene is typically synthesized from its corresponding alcohol, 4-

fluorophenylethanol. A common and high-yielding method involves reaction with

triphenylphosphine and N-bromosuccinimide.

Synthesis of 1-(2-Bromoethyl)-4-fluorobenzene from 4-
Fluorophenylethanol
This protocol describes the conversion of the alcohol to the alkyl bromide.

Reaction: 4-Fluorophenylethanol → 1-(2-Bromoethyl)-4-fluorobenzene

Reagents and Equipment:

4-Fluorophenylethanol (100 g)

Triphenylphosphine (222 g)

N-bromosuccinimide (NBS) (151 g)

Dichloromethane (CH₂Cl₂) (1 L)

Reaction flask
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Ice bath

Magnetic stirrer

Rotary evaporator

Procedure:

A solution of 4-fluorophenylethanol (100 g) in dichloromethane (1 L) is prepared in a suitable

reaction flask.

The flask is cooled in an ice bath.

Triphenylphosphine (222 g) and N-bromosuccinimide (151 g) are added sequentially to the

cooled solution while maintaining continuous stirring.[2][6]

The reaction is stirred for 1 hour under these cooled conditions.[2][6]

Upon completion, the resulting solution is concentrated under reduced pressure using a

rotary evaporator.

The precipitated crystals (triphenylphosphine oxide) are removed by filtration.

The filtrate is further concentrated to yield the target product, 1-(2-Bromoethyl)-4-
fluorobenzene, as a colorless oil (133 g, 92% yield).[2][6]
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Caption: Synthesis workflow for 1-(2-Bromoethyl)-4-fluorobenzene.

Applications in Drug Development and Research
The unique structural features of 1-(2-Bromoethyl)-4-fluorobenzene make it a valuable

intermediate in the synthesis of pharmaceuticals and other advanced materials.

Pharmaceutical Intermediates: It is a key building block for a variety of active pharmaceutical

ingredients (APIs).[1] The incorporation of a fluorine atom can enhance metabolic stability,

improve lipophilicity, and increase the binding affinity of a drug molecule to its target receptor.

[1]

CNS Agents: The compound is particularly useful in the discovery of drugs targeting the

central nervous system (CNS).[1][6]
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Specific Applications: It serves as an intermediate in the production of protein A mimetics and

serotonin antagonists.[6]

Organic Synthesis: More broadly, the bromoethyl group provides a reactive handle for

various coupling and substitution reactions, allowing chemists to construct complex

molecular architectures with tailored properties.[1]
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Caption: Logical relationship of reactive sites in the molecule.

Conclusion
1-(2-Bromoethyl)-4-fluorobenzene is a strategically important chemical intermediate whose

value is derived from the distinct and complementary reactivity of its bromoethyl and

fluorophenyl moieties. Its utility in providing a robust platform for building molecular complexity

ensures its continued relevance in pharmaceutical research, drug development, and fine

chemical synthesis. The reliable synthesis and well-understood reactivity profile make it an

indispensable tool for medicinal and organic chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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